PM-20 Is >140-Fold More Potent than Structural Analogs PM-26 and PM-38 in Hep3B Hepatoma Cells
In a 3-day growth inhibition assay, PM-20 inhibited Hep3B human hepatoma cell proliferation with an IC50 of 700 nmol/L (0.7 µM). Under identical conditions, the structurally related phenyl maleimide derivatives PM-26 and PM-38 produced no growth inhibition at the highest concentration tested (100 µmol/L), corresponding to a >140-fold difference in potency [1]. This demonstrates that the biological activity within this chemotype is exquisitely sensitive to structural features present in PM-20 but absent in PM-26 and PM-38.
| Evidence Dimension | Antiproliferative potency in Hep3B hepatoma cells |
|---|---|
| Target Compound Data | IC50 = 0.7 µM (700 nmol/L) |
| Comparator Or Baseline | PM-26: IC50 >100 µM; PM-38: IC50 >100 µM |
| Quantified Difference | >140-fold (100 µM / 0.7 µM) |
| Conditions | Hep3B human hepatoma cell line; 3-day growth assay; IC50 determined from growth inhibition curves |
Why This Matters
Researchers using PM-20 as a Cdc25A probe can be confident that the observed effects are compound-specific and not a general property of the phenyl maleimide scaffold.
- [1] Kar S, Wang M, Yao W, Michejda CJ, Carr BI. Mol Cancer Ther. 2006 Jun;5(6):1511-9. doi: 10.1158/1535-7163.MCT-05-0485. View Source
